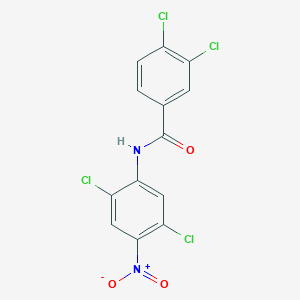
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives These compounds are characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dichloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution Reactions: The major products formed depend on the substituents introduced during the reaction.
Reduction Reactions: The reduction of the nitro group results in the formation of the corresponding amine derivative.
Scientific Research Applications
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is unique due to the specific arrangement of chlorine and nitro groups on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H6Cl4N2O3 |
|---|---|
Molecular Weight |
380 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-8(7)15)13(20)18-11-4-10(17)12(19(21)22)5-9(11)16/h1-5H,(H,18,20) |
InChI Key |
NEBOVCJHINGZMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


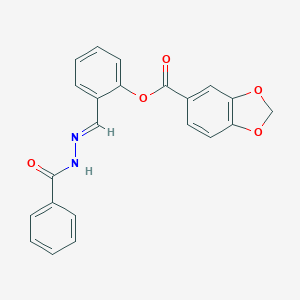
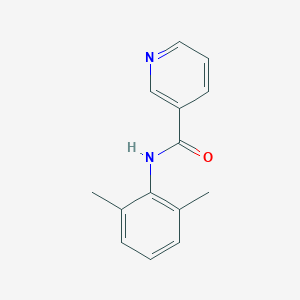
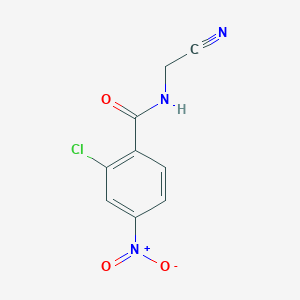
![3-fluoro-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B337284.png)
![2-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B337285.png)
![N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B337288.png)
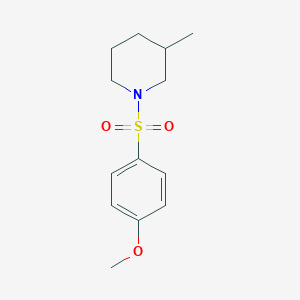
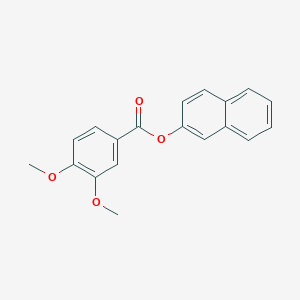
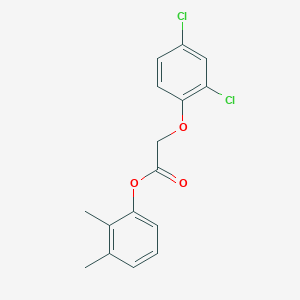
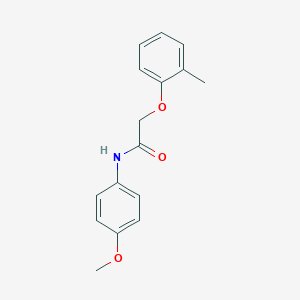
![3-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B337299.png)
![3-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B337300.png)
![N-[(Z)-3-[2-[(E)-(3-bromo-5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B337302.png)
![N'-{3-[(3-bromobenzyl)oxy]benzylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B337303.png)
